Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate
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Overview
Description
. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is a compound that has been synthesized and evaluated for its biological activity
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities . These activities are believed to be due to the interaction of these compounds with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
1,3,4-thiadiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives can interact with various enzymes and proteins . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Cellular Effects
Some thiadiazole derivatives have shown to have significant therapeutic potential, including antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
The molecular mechanism of action of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is not well-defined. It is known that thiadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the potassium salt . The reaction can be represented as follows:
3-methyl-1,2,4-thiadiazole-5-carboxylic acid+KOH→Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in polar solvents like water or ethanol, with the presence of a suitable nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various potassium salts .
Scientific Research Applications
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Oxadiazole Derivatives: Similar in structure but contain an oxygen atom in place of sulfur, leading to different chemical properties.
Uniqueness
Potassium 2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its potassium salt form enhances its solubility and reactivity in aqueous solutions, making it suitable for various applications.
Properties
IUPAC Name |
potassium;2-(3-methyl-1,2,4-thiadiazol-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S.K/c1-3-6-4(10-7-3)2-5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDUQYHRBKESIL-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)CC(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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